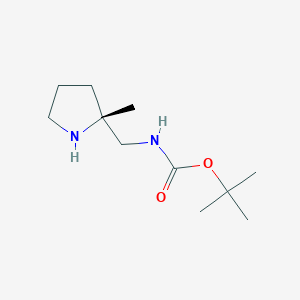
(2R)-2-(Boc-aminomethyl)-2-methylpyrrolidine
Übersicht
Beschreibung
“Boc” in the name refers to a tert-butoxycarbonyl protective group, which is commonly used in organic synthesis to protect amines . The “2R” indicates the configuration of the chiral center in the molecule. Pyrrolidine is a type of organic compound that contains a five-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrrolidine ring, a methyl group attached to the 2-position of the ring, and a Boc-protected aminomethyl group also attached to the 2-position .Chemical Reactions Analysis
In general, Boc-protected amines can undergo a variety of reactions. The Boc group can be removed under acidic conditions to reveal the free amine . The compound could also potentially undergo reactions at the pyrrolidine ring or the methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. In general, Boc-protected amines are stable under basic conditions but can be deprotected under acidic conditions .Wissenschaftliche Forschungsanwendungen
Neuroprotective Potential
- Neuroprotection Against Excitotoxic Neuronal Death: Aminopyrrolidine derivatives, similar in structure to (2R)-2-(Boc-aminomethyl)-2-methylpyrrolidine, have been found to attenuate neuronal degeneration induced by N-methyl-D-aspartate (NMDA) in murine cortical cultures. This indicates their potential as neuroprotective drugs (Battaglia et al., 1998).
Chemical Synthesis and Catalysis
- Chiral Diamine Ligand for Copper(II)-Catalyzed Reactions: Derivatives of aminomethylpyrrolidine have been used as chiral ligands in Cu(II)-catalyzed Henry reactions, showing excellent yields and enantiocontrol with various aldehydes (Scharnagel et al., 2014).
Medicinal Chemistry and Drug Design
- Synthesis of Pharmaceutically Relevant Compounds: Research indicates the utility of N-Boc-2-phenylpyrrolidine and -piperidine, related to this compound, in the enantioselective synthesis of 2-substituted 2-phenylpyrrolidines and -piperidines, important in pharmaceuticals (Sheikh et al., 2012).
Enantioselective Catalysis
- Asymmetric Hydroxylation of Arylalkanes: Chiral Mn-aminopyridine complexes, which involve aminomethylpyrrolidine ligands, have been shown to catalyze benzylic C−H oxidation of arylalkanes, yielding enantiomerically enriched products (Talsi et al., 2017).
Organic Synthesis
- Synthesis of N-Boc Protected Amino Acids and Derivatives: The synthesis of N-Boc protected compounds using aminomethylpyrrolidine derivatives demonstrates their role in the development of novel amino acids and peptidomimetics, important in the synthesis of therapeutic agents (Bender et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-[[(2R)-2-methylpyrrolidin-2-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)12-8-11(4)6-5-7-13-11/h13H,5-8H2,1-4H3,(H,12,14)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWXOBCPVLKGMO-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCN1)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601132539 | |
| Record name | Carbamic acid, N-[[(2R)-2-methyl-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601132539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1408002-82-3 | |
| Record name | Carbamic acid, N-[[(2R)-2-methyl-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1408002-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[[(2R)-2-methyl-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601132539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



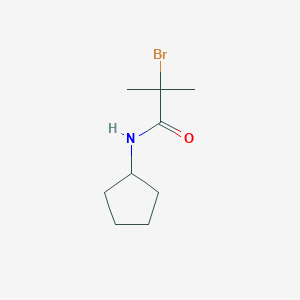
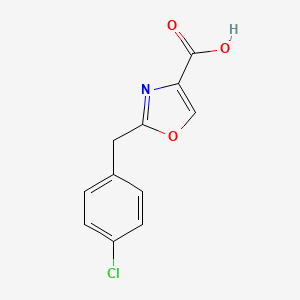
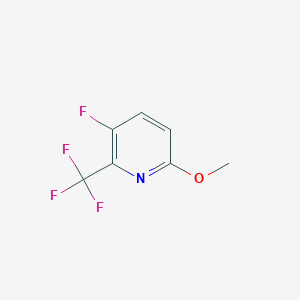




![N-[2-(1H-Benzimidazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B1407172.png)
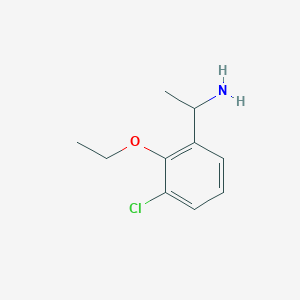
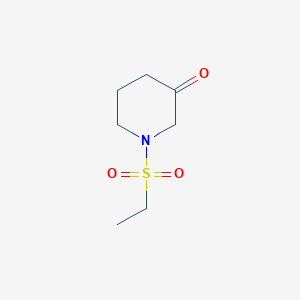
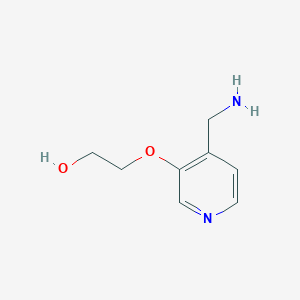


![7-Fluorobenzo[b]thiophene-2-carbaldehyde](/img/structure/B1407184.png)